
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a thiazole ring, and a methylureido group. Such compounds are often of interest in medicinal chemistry and drug development due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups. Common synthetic routes may include:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor.
Coupling Reactions: The protected amino acid derivative is coupled with the thiazole-containing intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Oxidation and Reduction: The thiazole ring and methylureido group can participate in redox reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can modify the thiazole ring and methylureido group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving thiazole-containing compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-methylureido)butanoate: Lacks the thiazole ring.
Methyl (S)-4-amino-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate: Lacks the Boc protecting group.
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)ureido)butanoate: Lacks the methyl group on the urea moiety.
Uniqueness
Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and methylureido group may enhance its binding affinity to certain targets, making it a valuable compound for research and development.
属性
分子式 |
C19H32N4O5S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
methyl (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |
InChI |
InChI=1S/C19H32N4O5S/c1-12(2)15-21-13(11-29-15)10-23(6)17(25)22-14(16(24)27-7)8-9-20-18(26)28-19(3,4)5/h11-12,14H,8-10H2,1-7H3,(H,20,26)(H,22,25)/t14-/m0/s1 |
InChI 键 |
FMFBRDPKWHPUGW-AWEZNQCLSA-N |
手性 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)OC |
规范 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
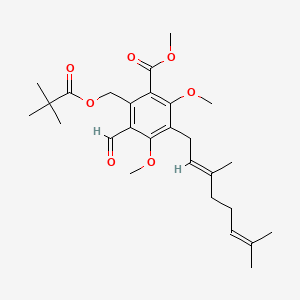
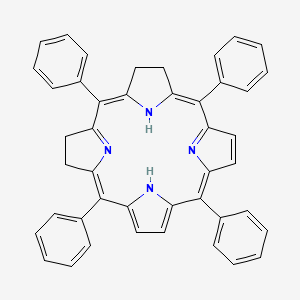
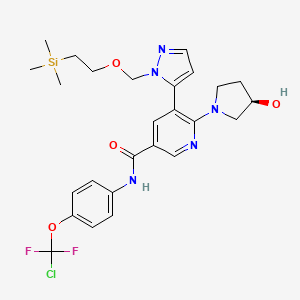

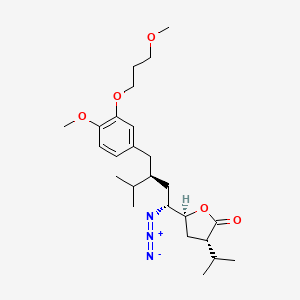
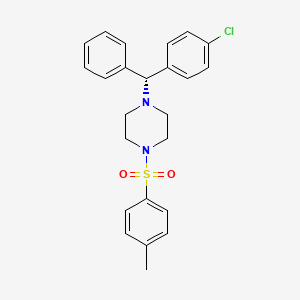
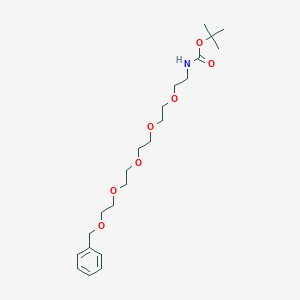

![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)
